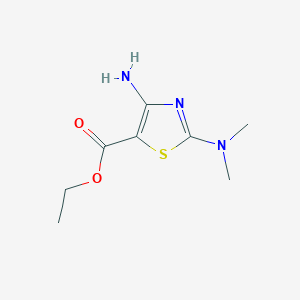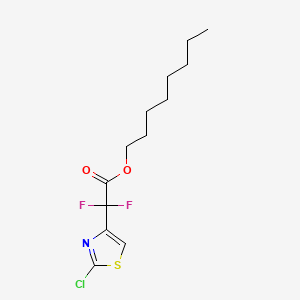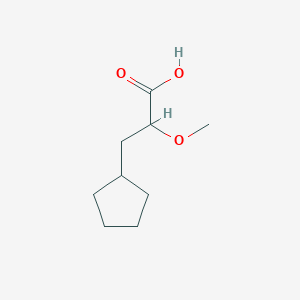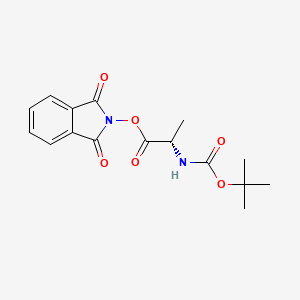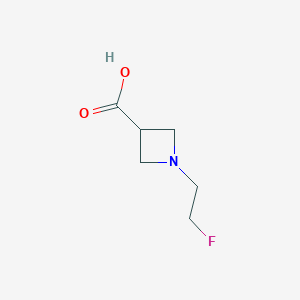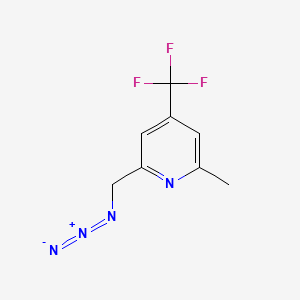
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with azidomethyl, methyl, and trifluoromethyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine typically involves the introduction of the azidomethyl group to a pre-formed pyridine ring. One common method involves the reaction of 2-chloromethyl-6-methyl-4-(trifluoromethyl)pyridine with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of safety measures is crucial due to the potentially hazardous nature of azide compounds.
化学反応の分析
Types of Reactions
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Substitution: Various azide derivatives.
Reduction: Corresponding amine.
Cycloaddition: Triazole derivatives.
科学的研究の応用
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives can be used in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine and its derivatives depends on the specific application. In bioconjugation, the azide group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various functional groups to biomolecules. In medicinal chemistry, the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
類似化合物との比較
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of an azidomethyl group.
6-Methyl-4-(trifluoromethyl)pyridine: Lacks the azidomethyl group, making it less reactive in certain chemical reactions.
2-(Chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine: Precursor to the azidomethyl derivative.
Uniqueness
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine is unique due to the presence of the azidomethyl group, which imparts distinct reactivity, particularly in cycloaddition reactions. The trifluoromethyl group also enhances the compound’s chemical stability and lipophilicity, making it valuable in various applications.
特性
分子式 |
C8H7F3N4 |
|---|---|
分子量 |
216.16 g/mol |
IUPAC名 |
2-(azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7F3N4/c1-5-2-6(8(9,10)11)3-7(14-5)4-13-15-12/h2-3H,4H2,1H3 |
InChIキー |
MXHGDBNSCONPSA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)CN=[N+]=[N-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


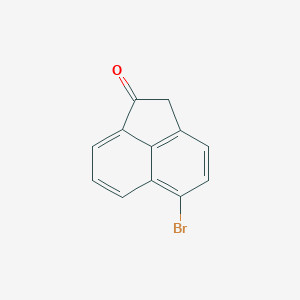



![N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide](/img/structure/B13567163.png)
